molecular formula C5H4ClNO B1586335 4-Chloro-2-hydroxypyridine CAS No. 40673-25-4

4-Chloro-2-hydroxypyridine

Cat. No.: B1586335
CAS No.: 40673-25-4
M. Wt: 129.54 g/mol
InChI Key: OZUXGFRLSKQVMI-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxypyridine is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the second position on the pyridine ring. This compound is known for its white to light yellow crystalline appearance and has a melting point of approximately 177-179°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxypyridine can be synthesized through various methods. One common approach involves the chlorination of 2-hydroxypyridine using phosphoryl chloride. This reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydroxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include pyridone derivatives.

    Reduction Reactions: Products include dechlorinated pyridines.

Scientific Research Applications

4-Chloro-2-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine
  • 2-Hydroxypyridine
  • 4-Hydroxypyridine

Comparison: 4-Chloro-2-hydroxypyridine is unique due to the simultaneous presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the specific positioning of these groups can significantly influence the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

4-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXGFRLSKQVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373970
Record name 4-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40673-25-4
Record name 4-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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